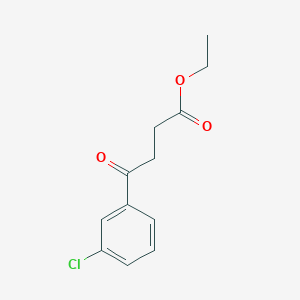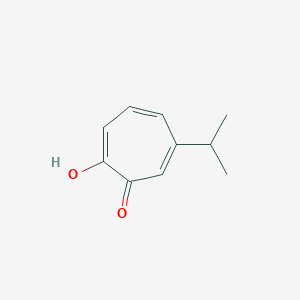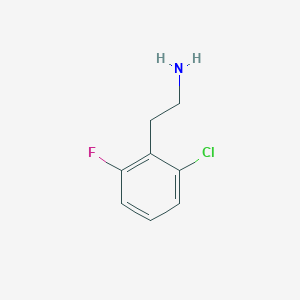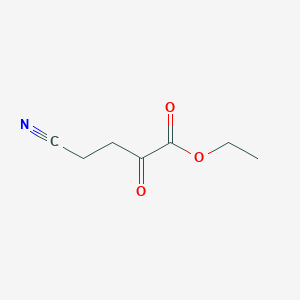
N-Tosylaziridine
Übersicht
Beschreibung
N-Tosylaziridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Fixation
N-Tosylaziridine can be used for the chemical fixation of carbon dioxide via ring expansion reactions under atmospheric pressure. The cycloaddition reaction with carbon dioxide is catalyzed by lithium bromide, producing N-tosyl-1,3-oxazolidin-2-one selectively. This process highlights the potential of this compound in environmental chemistry applications, particularly in carbon capture technologies (Sudo et al., 2004).
Synthesis of Diamines
In another application, N-Tosylaziridines can react efficiently with amines in the presence of Montmorillonite K-10 as a catalyst under microwave irradiation. This process, which occurs in solvent-free conditions, yields achiral and chiral diamines regio- and stereoselectively in high yields, demonstrating its utility in the efficient synthesis of these important chemical compounds (Nadir & Singh, 2005).
Ring Opening with Heteroaromatics
N-Tosylaziridines also exhibit interesting reactivity in ring opening reactions with heteroaromatic compounds. A study showed that various N-tosylaziridines undergo ring opening with pyrrole, furan, thiophene, and indole in the presence of indium trichloride, resulting in β-aminoheterocycles with high regioselectivity (Yadav et al., 2002).
Catalytic Ring Opening
The Lewis base-catalyzed ring opening of N-tosylaziridines with silylated nucleophiles leads to the production of beta-functionalized sulfonamides with high regioselectivity. This study underscores the versatility of this compound in synthesizing a range of functionalized compounds (Minakata et al., 2005).
Wirkmechanismus
Target of Action
N-Tosylaziridine, also known as 1-Tosylaziridine, primarily targets the aziridine ring . The aziridine ring is a three-membered ring in organic chemistry, which is also referred to as azaethylene or ethylenimine . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to significant changes. The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
This compound plays a crucial role in the synthesis of nitrogen-containing biologically active molecules . It is widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The result of this compound’s action is the formation of a variety of biologically and pharmaceutically important drugs . For example, it can lead to the synthesis of drugs such as pyrrolomycin B (antibacterial), clotrimazole (antifungal), and furazolidone (antibacterial) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent plays a crucial role in the stability of the aziridine ring . Moreover, the presence of certain catalysts can enhance the efficiency of the ring-opening reactions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-Tosylaziridine plays a significant role in biochemical reactions. It is involved in the organocatalytic ring-opening polymerization of N-tosyl aziridines . This process is catalyzed by an N-heterocyclic carbene and an N-tosyl secondary amine . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of nitrogen-containing biologically active molecules . These molecules can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the ring-opening of aziridines . This process can be catalyzed by both chiral metal and organo-catalysts . The ring-opening reactions of aziridines have been reported with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in the polymerization of aziridines . This process can be controlled to produce polymers with various structures and degrees of control .
Metabolic Pathways
This compound is involved in the metabolic pathway of the polymerization of aziridines . This process can produce polyamines, which are involved in various biological processes .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSEVVMYMVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340069 | |
| Record name | N-Tosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-89-7 | |
| Record name | N-Tosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)aziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of an N-tosylaziridine?
A1: N-Tosylaziridines are three-membered cyclic amines containing a nitrogen atom bonded to a tosyl group (toluenesulfonyl, CH3C6H4SO2). The general structure features a three-membered ring with one nitrogen atom and two carbon atoms, with the nitrogen atom bearing the tosyl group.
Q2: How can N-tosylaziridines be synthesized?
A2: N-Tosylaziridines can be synthesized via various methods, including:
- Sharpless Aziridination: This method utilizes a chiral ruthenium catalyst to promote the asymmetric aziridination of alkenes with N-tosyliminotriphenylphosphorane (Ph3PNTs) as the nitrene source. [, ]
- From Olefins: Direct synthesis from corresponding olefins under Sharpless aziridination conditions. []
- From N-Tosylaziridines: Deprotection of N-tosylaziridines followed by reprotection with N-hydroxysuccinimide derivatives. []
Q3: Can you provide the molecular formula and weight of a simple this compound, like N-tosyl-2-phenylaziridine?
A3: The molecular formula of N-tosyl-2-phenylaziridine is C15H15NO2S, and its molecular weight is 273.35 g/mol.
Q4: Why are N-tosylaziridines considered versatile synthetic intermediates?
A4: The strained three-membered ring of N-tosylaziridines is highly susceptible to ring-opening reactions with various nucleophiles, leading to the formation of valuable amine derivatives. [, , , , ]
Q5: What types of nucleophiles can open this compound rings?
A5: A diverse range of nucleophiles can react with N-tosylaziridines, including:
- Heteroatom Nucleophiles: Alcohols, amines, thiols, azides [, , , ]
- Carbon Nucleophiles: Grignard reagents, organozinc reagents, silylated nucleophiles, terminal alkynoates, nitrogen ylides, and thioamide dianions [, , , , , , ]
Q6: What factors influence the regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines?
A6: Regioselectivity in ring-opening reactions depends on factors like:
- Steric Hindrance: Nucleophilic attack often occurs at the less hindered carbon of the aziridine ring. [, , ]
- Electronic Effects: Electron-withdrawing groups on the aziridine ring can influence the regioselectivity by affecting the electrophilicity of the ring carbons. [, ]
- Catalyst System: The choice of catalyst and reaction conditions can significantly impact regiochemical outcomes. [, , , , , , , , , , ]
Q7: Can N-tosylaziridines participate in cycloaddition reactions?
A7: Yes, N-tosylaziridines can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as:
- Nitriles: Forming imidazolines [, , ]
- Carbonyl Compounds: Yielding 1,3-oxazolidines [, , , ]
- α,β-Unsaturated Ketones: Leading to N-tosylpyrrolidines []
- α-Diazocarbonyl Compounds: Producing 2H-1,4-oxazine derivatives []
- (E)-Aldoximes and (E)-Ketoximes: Generating nitrones []
Q8: What are some specific applications of N-tosylaziridines in the synthesis of complex molecules?
A8: N-Tosylaziridines have been utilized in the synthesis of:
- Chiral Sulfonamide Ligands: Through aminolysis reactions with chiral amines. []
- Benzoxacycles: Via phenolate-induced intramolecular ring-opening cyclization. []
- Indoles: By thiophenol-mediated ring-opening followed by copper-mediated cyclization/aromatization. []
- Tetrahydrotriazines: Through copper-catalyzed tandem ring-opening/oxidative amidation with hydrazones. []
- 1,2,3-Triazole Derivatives: Via azidation followed by copper-catalyzed [3+2] cycloaddition. []
Q9: What is the general mechanism of nucleophilic ring opening of N-tosylaziridines?
A9: The mechanism typically involves nucleophilic attack on one of the ring carbons, followed by ring opening. The tosyl group acts as an electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. [, ]
Q10: How does the nature of the Lewis acid catalyst affect the reaction pathway?
A10: Different Lewis acids can promote distinct reaction pathways. For instance, silver(I)-diene complexes favor C-arylation, while copper(I) complexes can catalyze [3+2] annulation with indoles. [, , ]
Q11: Can chiral N-tosylaziridines be synthesized?
A11: Yes, asymmetric aziridination methods like the Sharpless aziridination can produce enantioenriched N-tosylaziridines. [, ]
Q12: Are ring-opening reactions of chiral N-tosylaziridines stereospecific?
A12: The stereochemical outcome depends on the reaction conditions and the nature of the nucleophile. SN2-type ring openings typically proceed with inversion of configuration, while other pathways might lead to retention or loss of stereochemical integrity. [, , , , ]
Q13: Can chiral N-tosylaziridines be used for the asymmetric synthesis of complex molecules?
A13: Yes, they serve as valuable starting materials for synthesizing chiral amines and heterocycles, as seen in the preparation of chiral sulfonamide ligands and the enantioselective synthesis of pyrroloindolines. [, ]
Q14: What are some promising areas for future research with N-tosylaziridines?
A14: Promising areas include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
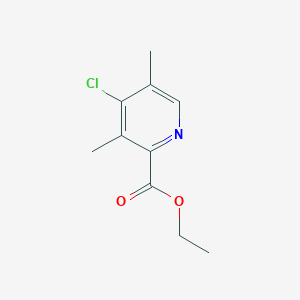
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)

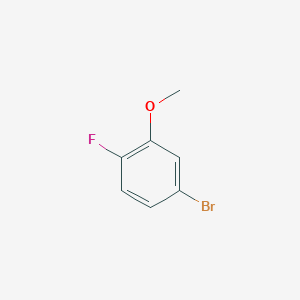
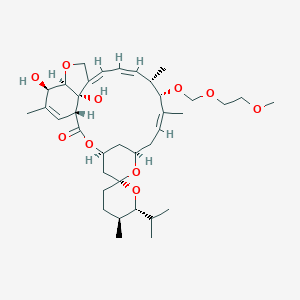

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
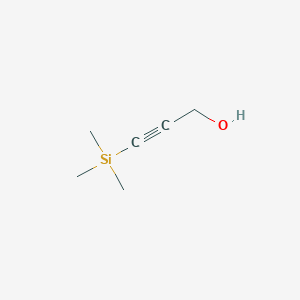
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
